1-(2-Bromoethyl)-2-(bromomethyl)benzene

Catalog No.
S1550553
CAS No.
38256-56-3
M.F
C9H10Br2
M. Wt
277.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethyl)-2-(bromomethyl)benzene

CAS Number

38256-56-3

Product Name

1-(2-Bromoethyl)-2-(bromomethyl)benzene

IUPAC Name

1-(2-bromoethyl)-2-(bromomethyl)benzene

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

InChI

InChI=1S/C9H10Br2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2

InChI Key

FWYHRXVCIWHPMO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCBr)CBr

Canonical SMILES

C1=CC=C(C(=C1)CCBr)CBr

Description

The exact mass of the compound 1-(2-Bromoethyl)-2-(bromomethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Bromoethyl)-2-(bromomethyl)benzene is an organic compound with the molecular formula C₉H₁₀Br₂ and a molecular weight of 277.98 g/mol. It features a benzene ring substituted with two bromine atoms: one at the 2-position (bromomethyl) and another at the 1-position (bromoethyl). This compound is recognized for its utility in various chemical syntheses and research applications due to its reactivity and structural properties.

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
  • Oxidation Reactions: The ethyl and methyl groups can be oxidized to form carboxylic acids or aldehydes.
  • Reduction Reactions: The compound can be reduced to yield 1-ethyl-2-methylbenzene by removing the bromine atoms.

Common Reagents and Conditions

  • Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
  • Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

  • Substitution: 1-(2-hydroxyethyl)-2-(hydroxymethyl)benzene.
  • Oxidation: 1-(2-carboxyethyl)-2-(carboxymethyl)benzene.
  • Reduction: 1-ethyl-2-methylbenzene.

Synthetic Routes

The synthesis of 1-(2-Bromoethyl)-2-(bromomethyl)benzene can be achieved through various methods:

  • Bromination of Ethylmethylbenzene: A common method involves using bromine in the presence of a catalyst like iron(III) bromide under controlled conditions to ensure selective bromination at desired positions.

Industrial Production Methods

In industrial settings, continuous flow reactors may be employed to maintain precise control over reaction conditions, ensuring high yield and purity essential for subsequent applications.

Interaction studies involving 1-(2-Bromoethyl)-2-(bromomethyl)benzene focus on its reactivity with various nucleophiles and electrophiles. The presence of bromine enhances its electrophilic character, allowing it to participate in diverse organic reactions. These interactions are crucial for understanding its potential roles in synthetic pathways and biological systems .

Several compounds share structural similarities with 1-(2-Bromoethyl)-2-(bromomethyl)benzene. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-(2-Chloroethyl)-2-(chloromethyl)benzeneChlorinated analogChlorine is less reactive than bromine.
1-(2-Iodoethyl)-2-(iodomethyl)benzeneIodinated analogIodine is more reactive than bromine but less stable.
1-(2-Fluoroethyl)-2-(fluoromethyl)benzeneFluorinated analogFluorine's electronegativity affects reactivity differently.

The uniqueness of 1-(2-Bromoethyl)-2-(bromomethyl)benzene lies in the balance between reactivity and stability provided by the bromine substituents, making it a versatile intermediate in organic synthesis compared to its halogenated counterparts.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(2-bromoethyl)-2-(bromomethyl)benzene

Dates

Modify: 2024-02-18

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